Product packaging for 3-(4-oxoquinazolin-3(4H)-yl)propanenitrile(Cat. No.:CAS No. 7455-91-6)

3-(4-oxoquinazolin-3(4H)-yl)propanenitrile

Cat. No.: B3023503
CAS No.: 7455-91-6
M. Wt: 199.21 g/mol
InChI Key: PPNCDUJYUDSEKY-UHFFFAOYSA-N
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Description

Significance of the Quinazolinone Scaffold as a Privileged Structure in Drug Discovery

The term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple biological targets with high affinity, serving as a versatile template for drug discovery. acs.org The quinazoline (B50416) framework, and particularly its oxidized form, quinazolinone, is a prime example of such a scaffold. nih.govnih.gov

The quinazoline ring system, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, has been a subject of scientific curiosity since its first synthesis in the late 19th century. mdpi.com Naturally occurring quinazoline alkaloids, such as Vasicine, were among the first to reveal the biological potential of this scaffold. mdpi.com Over the decades, synthetic quinazoline derivatives have been shown to possess an extensive range of pharmacological activities. mdpi.comnih.govnih.gov This broad bioactivity has solidified the quinazoline moiety's status as a cornerstone in medicinal chemistry. nih.gov

The diverse biological effects associated with quinazoline derivatives are summarized in the table below:

Pharmacological ActivityDescription
Anticancer Inhibition of various cancer cell lines through mechanisms like EGFR kinase inhibition. nih.gov
Antimicrobial Activity against a range of bacteria and fungi. nih.govnih.gov
Anti-inflammatory Modulation of inflammatory pathways. nih.gov
Antiviral Inhibition of viral replication, including activity against HIV. nih.gov
Anticonvulsant Efficacy in seizure models. mdpi.comnih.gov
Antihypertensive Vasodilatory effects, with some derivatives developed as antihypertensive drugs. mdpi.com

The 4(3H)-quinazolinone core is a particularly significant isomer within the quinazolinone family. nih.gov Its structure, featuring a ketone group at the 4-position, provides a key interaction point for biological targets. Structure-activity relationship (SAR) studies have consistently demonstrated that substitutions at the N3 position of the 4(3H)-quinazolinone ring can significantly influence the compound's biological activity. nih.gov This position is often targeted for modification to enhance potency, selectivity, and pharmacokinetic properties. The planarity and aromaticity of the quinazolinone ring system also allow for crucial π-π stacking interactions with biological macromolecules. researchgate.net

The Propanenitrile Moiety: Relevance and Functional Group Chemistry in Medicinal Agents

The propanenitrile moiety (–CH₂CH₂C≡N), also known as a cyanoethyl group, is a functional group that has found increasing utility in medicinal chemistry. The nitrile group itself is a versatile pharmacophore that can influence a molecule's properties in several ways.

The nitrile group is a polar functional group that can participate in hydrogen bonding as an acceptor. nih.gov It is also a bioisostere for other functional groups, such as a carbonyl group or a halogen atom, allowing for the fine-tuning of a molecule's electronic and steric properties. nih.govmdpi.com The introduction of a nitrile can also block metabolically labile sites within a molecule, thereby improving its metabolic stability. nih.gov Furthermore, the propanenitrile chain provides a flexible linker that can orient the nitrile group for optimal interaction with a biological target.

Research Rationale and Academic Significance of 3-(4-oxoquinazolin-3(4H)-yl)propanenitrile

While extensive research exists on the quinazolinone scaffold and the propanenitrile moiety individually, detailed studies specifically on this compound are limited in publicly available literature. uni.luchemicalbook.com However, the rationale for its synthesis and study can be inferred from the well-established principles of medicinal chemistry and the known properties of its constituent parts.

The academic significance of this compound lies in its potential to exhibit novel or enhanced biological activities arising from the specific combination of the 4(3H)-quinazolinone core and the N3-propanenitrile substituent. The cyanoethyl group at the N3 position is of particular interest. SAR studies on N3-substituted quinazolinones have shown that the nature of this substituent is critical for activity. nih.gov The propanenitrile moiety in this position could serve multiple purposes:

Modulation of Physicochemical Properties: The nitrile group can alter the polarity, solubility, and lipophilicity of the parent quinazolinone, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Novel Target Interactions: The nitrile's ability to act as a hydrogen bond acceptor could enable specific interactions with amino acid residues in a target protein's binding site that are not possible with other N3-substituents.

Bioisosteric Replacement: The propanenitrile group can be considered a bioisostere of other side chains, such as a propanoic acid or propanamide. nih.gov Investigating the effects of this replacement can provide valuable insights into the structural requirements for biological activity.

The synthesis of this compound and its analogs would allow for a systematic exploration of these possibilities. Such studies would contribute to a deeper understanding of the SAR of N3-substituted quinazolinones and could potentially lead to the identification of new lead compounds for various therapeutic areas, leveraging the vast pharmacological potential of the quinazolinone scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9N3O B3023503 3-(4-oxoquinazolin-3(4H)-yl)propanenitrile CAS No. 7455-91-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-oxoquinazolin-3-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c12-6-3-7-14-8-13-10-5-2-1-4-9(10)11(14)15/h1-2,4-5,8H,3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNCDUJYUDSEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399164
Record name 3-(4-oxoquinazolin-3(4H)-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7455-91-6
Record name 3-(4-oxoquinazolin-3(4H)-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 4 Oxoquinazolin 3 4h Yl Propanenitrile and Analogues

Strategies for the Construction of the 4(3H)-Quinazolinone Core

The 4(3H)-quinazolinone scaffold is a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring with a carbonyl group at the 4-position. acgpubs.org Its synthesis is a well-established area of organic chemistry, with methods ranging from classical high-temperature condensations to modern, environmentally conscious procedures.

Historically, the construction of the 4(3H)-quinazolinone core relies on condensation reactions that form the pyrimidine ring. A primary and widely recognized method is the Niementowski Quinazoline (B50416) Synthesis . wikipedia.orgnih.gov This reaction typically involves the thermal condensation of an anthranilic acid with an amide. wikipedia.org The first synthesis of a quinazoline nucleus was reported in 1869, and von Niementowski later optimized the reaction using amides. nih.gov Although effective, this method often requires high temperatures and can result in lengthy reaction times. nih.gov

Another classical approach begins with precursors like 2-aminobenzamides or isatoic anhydrides. ijprajournal.comnih.gov For instance, 2-aminobenzamide (B116534) can be cyclized with various aldehydes or ketones to form the quinazolinone ring. acgpubs.org Alternatively, anthranilic acid can be first converted into a 2-substituted benzoxazin-4-one intermediate by reacting it with an acid anhydride (B1165640) (e.g., acetic anhydride) or an acyl chloride. ijprajournal.comnih.gov This benzoxazinone (B8607429) can then be treated with an amine or ammonia (B1221849) source to replace the ring oxygen with nitrogen, yielding the desired 4(3H)-quinazolinone. nih.gov

Table 1: Examples of Classical Synthesis Conditions for 4(3H)-Quinazolinone Core
Starting Material(s)Reagent(s)ConditionsProduct TypeReference(s)
Anthranilic AcidFormamide (B127407)Heat (130-150°C), 6h4(3H)-Quinazolinone ijprajournal.com
Anthranilic AcidButyryl chloride, then Acetic Anhydride, then an AmineStepwise reaction, reflux2,3-disubstituted-4(3H)-quinazolinone nih.gov
5-Nitroanthranilic acid4-Chlorobutyryl chlorideDMF, then water precipitationN-acyl-anthranilic acid intermediate nih.gov

In response to the growing need for sustainable chemical processes, several modern and environmentally benign methods for synthesizing 4(3H)-quinazolinones have been developed. These "green" approaches aim to minimize or eliminate the use of hazardous solvents, expensive or toxic catalysts, and harsh reaction conditions. researchgate.nettandfonline.com

One notable strategy involves a catalyst-free, solventless, one-step synthesis where aldehydes and anthranilamides are heated together. tandfonline.com In this process, atmospheric air serves as a cheap and readily available oxidant, promoting the reaction and avoiding the need for chemical oxidizing agents. tandfonline.com This protocol is effective for both aromatic and aliphatic aldehydes, offering high yields with minimal environmental impact. tandfonline.com Other innovative methods include the use of 2,2,2-trifluoroethanol (B45653) (TFE) as a recyclable solvent for the condensation of anthranilamide with aldehydes or ketones. acgpubs.org Furthermore, oxidant-free strategies have been developed, such as a CuAAC/Ring Cleavage reaction involving 2-aminobenzamides, sulfonyl azides, and terminal alkynes, which proceeds under mild conditions. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate the formation of the 4(3H)-quinazolinone core. nih.govijprajournal.com Microwave irradiation (MWI) can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. nih.govscispace.com

The Niementowski reaction, for example, can be performed efficiently under microwave irradiation, sometimes in solvent-free ("dry media") conditions using solid supports like acidic alumina (B75360), silica (B1680970) gel, or montmorillonite (B579905) K-10 clay. nih.govijprajournal.comijarsct.co.in In one reported method, the condensation of anthranilic amide with various aldehydes or ketones is catalyzed by a small amount of antimony(III) trichloride (B1173362) (SbCl3) under solvent-free microwave irradiation, yielding the products in minutes. scispace.com This approach highlights the advantages of MAOS, including simplicity, mild conditions, and high efficiency. scispace.com The combination of microwave heating with phase-transfer catalysis has also been employed for an eco-friendly synthesis of quinazolinone derivatives. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
ReactionConventional MethodMicrowave MethodAdvantages of MWIReference(s)
Niementowski ReactionHigh temp, lengthy times60W, 20 minFaster, efficient ijprajournal.com
Anthranilamide + AldehydeProlonged reaction times200W, several minutes (solvent-free)Rapid, high yields, solvent-free scispace.com
Anthranilic acid + FormamideN/AAcidic alumina support, 4 minGeneral, efficient, solvent-free nih.gov

Introduction of the Propanenitrile Side Chain at the N3 Position

Once the 4(3H)-quinazolinone core is synthesized, the final step in producing 3-(4-oxoquinazolin-3(4H)-yl)propanenitrile is the introduction of the -(CH2)2CN group at the N3 position of the pyrimidine ring.

The introduction of an alkyl side chain onto the quinazolinone nitrogen is typically achieved via N-alkylation. The 4(3H)-quinazolinone system possesses two potential sites for alkylation: the N1 and N3 positions. However, studies have shown that under classical two-phase conditions—typically using a solid base like potassium carbonate (K2CO3) in an aprotic polar solvent such as N,N-dimethylformamide (DMF)—alkylation occurs regioselectively at the N3 position. juniperpublishers.com

The synthesis of the target compound would involve the reaction of 4(3H)-quinazolinone with a suitable three-carbon electrophile containing a nitrile group, such as 3-bromopropanenitrile or 3-chloropropanenitrile. The lone pair of electrons on the N3 nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion to form the C-N bond. The choice of base is crucial for deprotonating the N3-H, thereby increasing its nucleophilicity.

While the synthesis of this compound requires a β-halonitrile precursor like 3-bromopropanenitrile, the N3-alkylation protocol is versatile and can be extended to other electrophiles, including α-bromocarbonyl compounds. For example, the reaction of a 2-substituted-4(3H)-quinazolinone with ethyl bromoacetate (B1195939) in the presence of K2CO3 in boiling acetone (B3395972) has been used to synthesize quinazolin-4(3H)-one esters. nih.gov This reaction proceeds via the same N3-alkylation mechanism, where the N3 nitrogen attacks the carbon bearing the bromine atom, leading to the formation of an N-CH2-COOR side chain. Although this specific precursor leads to an ester side chain rather than a propanenitrile one, it demonstrates the general applicability and regioselectivity of the N-alkylation protocol at the N3 position for introducing functionalized side chains. nih.govrsc.org

Specific Synthetic Pathways for this compound and Related Precursors

The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the construction of the core 4(3H)-quinazolinone heterocyclic system, followed by the introduction of the propanenitrile side chain at the N3 position.

Precursor Synthesis: 4(3H)-Quinazolinone

A prevalent and historically significant method for synthesizing the 4(3H)-quinazolinone scaffold is the Niementowski quinazolinone synthesis . nih.govijprajournal.comwikipedia.org This reaction involves the thermal condensation of anthranilic acid with an amide. nih.govijprajournal.com For the unsubstituted 4(3H)-quinazolinone precursor, anthranilic acid is heated with an excess of formamide, typically at temperatures around 120-150°C. nih.govijprajournal.com The reaction proceeds through the formation of an o-amidobenzamide intermediate, which then undergoes cyclization with the elimination of a water molecule to yield the final quinazolinone ring. nih.gov Modifications to this method, such as the use of microwave irradiation, have been shown to significantly reduce reaction times and improve yields. nih.govijprajournal.comnih.gov

Synthesis of this compound

Once the 4(3H)-quinazolinone precursor is obtained, the propanenitrile moiety is introduced onto the N3 position via a cyanoethylation reaction . This reaction is a specific type of Michael addition, where a nucleophile adds to an α,β-unsaturated nitrile, in this case, acrylonitrile (B1666552) (CH₂=CHCN). wikipedia.orgwikipedia.org

The reaction is typically catalyzed by a base, which deprotonates the relatively acidic N-H bond at the N3 position of the quinazolinone ring. This generates a potent nucleophile that subsequently attacks the electrophilic β-carbon of acrylonitrile. wikipedia.orgwikipedia.org The resulting intermediate is then protonated by the solvent or upon workup to yield the final product, this compound. An alternative, though less common, method for cyanoethylation involves the alkylation of the substrate with 3-chloropropionitrile. wikipedia.org

Synthetic Modifications for Diversification of Quinazolinone-Nitrile Derivatives

The quinazolinone-nitrile scaffold serves as a versatile template for the development of a diverse library of compounds through targeted synthetic modifications. These modifications can be broadly categorized into functionalization of the quinazolinone ring and derivatization of the appended side chain.

Strategies for Quinazolinone Ring Functionalization (e.g., at C2, C6, C7, C8 positions)

Functionalization of the quinazolinone core can be achieved either by using appropriately substituted starting materials or by direct modification of the pre-formed heterocyclic system.

C2 Position: The substituent at the C2 position is readily varied by selecting different amides or orthoesters in condensation reactions with anthranilic acid. ijprajournal.comresearchgate.net For instance, using acetamide (B32628) instead of formamide in a Niementowski-type synthesis would yield a 2-methyl-4(3H)-quinazolinone. Another powerful strategy involves the reaction of 2-halobenzamides with various nitriles, catalyzed by copper, which allows for the introduction of a wide array of substituents at the C2 position. researchgate.netorganic-chemistry.org

C6, C7, and C8 Positions: Modifications at these positions, located on the fused benzene ring, are most commonly accomplished by starting with a substituted anthranilic acid. nih.gov For example, electrophilic substitution reactions such as nitration on an unsubstituted 4(3H)-quinazolinone preferentially occur at the C6 position. nih.gov However, the presence of a directing group at the C7 position can also lead to substitution at the C8 position. nih.gov The use of starting materials like 5-bromo- or 5-nitro-anthranilic acid directly leads to quinazolinones functionalized at the C6 position. nih.gov The existence of halogen atoms at the C6 and C8 positions has been noted as a significant modification in various derivatives. nih.gov

The following interactive table summarizes various strategies for functionalizing the quinazolinone ring.

PositionModification StrategyReagents/Starting MaterialsResulting Substituent
C2 Niementowski Synthesis VariantSubstituted Amide (e.g., Acetamide)Alkyl, Aryl
C2 Copper-Catalyzed Reaction2-Halobenzamide + NitrileAlkyl, Aryl
C6 Electrophilic Substitution4(3H)-Quinazolinone + Nitrating AgentNitro (-NO₂)
C6 Substituted Starting Material5-Substituted Anthranilic AcidHalogen, Nitro, etc.
C7 Substituted Starting Material4-Substituted Anthranilic AcidVarious groups
C8 Directed Electrophilic Substitution7-Substituted 4(3H)-QuinazolinoneNitro (-NO₂)

Derivatization of the Nitrile Group or the Propane (B168953) Linker

The propanenitrile side chain offers further opportunities for chemical diversification, primarily through reactions of the terminal nitrile group. The three-carbon propane linker is generally chemically stable and not readily functionalized post-synthesis.

The nitrile group is a versatile functional handle that can be converted into several other important chemical moieties. libretexts.org

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields a primary amide (-CONH₂), while complete hydrolysis leads to a carboxylic acid (-COOH). A mixture of hydrochloric and acetic acids with a low water content has been effectively used for the stepwise transformation of similar quinolone-propanenitriles first into the corresponding amides and subsequently into carboxylic acids. researchgate.net

Reduction: The nitrile group can be readily reduced to a primary amine (-CH₂NH₂). A powerful and common reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgorganic-chemistry.org This conversion of the nitrile to an amine significantly alters the polarity and chemical reactivity of the side chain.

Reaction with Organometallics: Grignard reagents can add to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the intermediate imine yields a ketone, providing a method to introduce new carbon-carbon bonds. libretexts.org

The following interactive table outlines key derivatization reactions of the nitrile group.

Reaction TypeReagentsResulting Functional GroupProduct Class
Partial Hydrolysis H₃O⁺ (controlled) or HCl/AcOH/H₂O researchgate.net-C(O)NH₂Propionamide
Complete Hydrolysis H₃O⁺ (heat) or OH⁻, then H₃O⁺-C(O)OHPropanoic Acid
Reduction 1. LiAlH₄ 2. H₂O libretexts.orgorganic-chemistry.org-CH₂NH₂Propylamine
Grignard Reaction 1. R-MgBr 2. H₃O⁺ libretexts.org-C(O)RKetone

Mechanistic Aspects of Key Synthetic Transformations

Understanding the mechanisms of the core reactions is crucial for optimizing conditions and predicting outcomes.

Niementowski Quinazolinone Synthesis: This reaction is believed to initiate with the acylation of the amino group of anthranilic acid by formamide to form an N-formylanthranilic acid derivative. This intermediate then reacts with another molecule of formamide (acting as an ammonia source) to generate an o-amidobenzamide. The final step is an intramolecular cyclization, where the terminal amide nitrogen attacks the carbonyl carbon of the other amide group, followed by dehydration to form the stable, aromatic pyrimidine ring of the quinazolinone system. nih.govijprajournal.com

Cyanoethylation (Michael Addition): The mechanism for the N-alkylation of 4(3H)-quinazolinone with acrylonitrile is a classic base-catalyzed Michael 1,4-addition. wikipedia.orgbyjus.com

Deprotonation: A base (B:) removes the acidic proton from the N3 nitrogen of the quinazolinone (the Michael donor), creating a resonance-stabilized anion.

Nucleophilic Attack: This nucleophilic anion attacks the β-carbon of acrylonitrile (the Michael acceptor), which is electron-deficient due to the electron-withdrawing nature of the nitrile group. This conjugate addition results in the formation of a new C-N bond and generates an enolate intermediate.

Protonation: The enolate intermediate is then protonated by the conjugate acid of the base (HB⁺) or a protic solvent, yielding the final this compound product. wikipedia.org This step regenerates the catalyst.

Biological Activity and Pharmacological Potential of 3 4 Oxoquinazolin 3 4h Yl Propanenitrile and Its Derivatives

Antimicrobial and Antivirulence Activity

While traditional antibiotics target bacterial viability, leading to selective pressure and resistance, an alternative strategy is to disarm pathogens by inhibiting their virulence mechanisms. acs.orgnih.gov Quinazolinone derivatives have emerged as promising candidates in this area, particularly through the disruption of bacterial communication systems. nih.gov

Inhibition of Bacterial Quorum Sensing Systems

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression in a population-density-dependent manner, regulating virulence factor production and biofilm formation. nih.govresearchgate.net Interfering with QS, a strategy known as quorum quenching, is a key antivirulence approach. nih.gov In the opportunistic pathogen Pseudomonas aeruginosa, three main QS systems (Las, Rhl, and Pqs) orchestrate its virulence. mdpi.com The Pseudomonas Quinolone Signal (PQS) system, in particular, has become a major target for novel therapeutic agents. nih.govresearchgate.net

The Pqs system in P. aeruginosa utilizes signal molecules such as 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS) and its precursor, 2-heptyl-4-hydroxyquinoline (HHQ). nih.govnih.gov These molecules activate the transcriptional regulator PqsR, which in turn controls the expression of genes responsible for the production of numerous virulence factors. researchgate.net Quinazolinone-based compounds have been specifically designed to mimic the native quinolone signals (PQS and HHQ), enabling them to interact with the PqsR receptor and modulate the activity of the Pqs system. nih.govnih.gov

The central mechanism by which these quinazolinone derivatives exert their antivirulence effects is through the antagonism of the PqsR transcriptional regulator. nih.govresearchgate.net PqsR contains a ligand-binding domain that recognizes the native PQS and HHQ signals. nih.gov By competitively binding to this domain, quinazolinone-based antagonists prevent the activation of PqsR by its natural ligands. researchgate.net This inhibition disrupts the entire Pqs signaling cascade, effectively silencing the expression of a suite of virulence genes. researchgate.net Extensive research has led to the optimization of the quinazolinone scaffold to enhance its binding affinity and antagonist potency. For instance, the derivative (R)-2-(4-(3-(6-chloro-4-oxoquinazolin-3(4H)-yl)-2-hydroxypropoxy)phenyl)acetonitrile was identified as a potent PqsR inhibitor, inhibiting the PqsR-controlled pqsA promoter with an IC₅₀ of 1 μM. acs.orgnih.gov

The direct consequence of PqsR antagonism is a significant reduction in the production of key P. aeruginosa virulence factors. nih.gov These include the toxic phenazine (B1670421) pigment pyocyanin, which causes oxidative stress in host cells, as well as the PQS and HHQ signaling molecules themselves, which are crucial for the amplification of the QS response. mdpi.com Studies have demonstrated that optimized quinazolinone-based PqsR inhibitors can markedly decrease the levels of pyocyanin, PQS, and HHQ in both laboratory and clinical strains of P. aeruginosa. acs.orgnih.govworktribe.com

Table 1: Effect of Quinazolinone-Based PqsR Inhibitors on P. aeruginosa Virulence

Compound Target Strain(s) Effect Reference(s)
(R)-2-(4-(3-(6-chloro-4-oxoquinazolin-3(4H)-yl)-2-hydroxypropoxy)phenyl)acetonitrile PAO1-L, PA14, PAK6085 Significantly reduced levels of pyocyanin, PQS, and HHQ. IC₅₀ of 1 μM for PpqsA promoter inhibition. acs.orgnih.gov
Thiazole-containing quinazolinones PAO1-L, PA14 Attenuated production of pyocyanin. IC₅₀ < 300 nM in a whole-cell bioreporter assay. researchgate.net

Potentiation of Conventional Antimicrobial Agents

Beyond their direct antivirulence activity, PqsR inhibitors based on the quinazolinone scaffold can also enhance the efficacy of conventional antibiotics. nih.gov This synergistic effect is particularly important for treating biofilm-associated infections, which are notoriously tolerant to antibiotics. nih.gov By disrupting the QS network that contributes to biofilm maturation and integrity, these compounds can render the embedded bacteria more susceptible to antibiotic killing. frontiersin.org For example, the potent PqsR inhibitor (R)-2-(4-(3-(6-chloro-4-oxoquinazolin-3(4H)-yl)-2-hydroxypropoxy)phenyl)acetonitrile was found to potentiate the effect of ciprofloxacin (B1669076) in the treatment of early-stage P. aeruginosa biofilms. nih.govdiva-portal.org This suggests that combining QS inhibitors with traditional antibiotics could be a powerful strategy to combat persistent and drug-resistant infections. nih.gov

Anticancer and Antiproliferative Activities (as observed in quinazolinone scaffolds and related derivatives)

The quinazolinone core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets, including those critical to cancer cell proliferation and survival. mdpi.commdpi.com Consequently, numerous quinazolinone derivatives have been developed and investigated for their potential as anticancer agents, showing efficacy against a range of malignancies including breast, lung, ovarian, and colon cancers. mdpi.comwisdomlib.org

The anticancer mechanisms of quinazolinone derivatives are diverse. A primary mode of action is the inhibition of protein kinases, particularly receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). nih.govwisdomlib.org These receptors are often overexpressed in cancer cells and play a crucial role in signaling pathways that drive tumor growth and angiogenesis. researchgate.net Several quinazolinone-based drugs have been approved by the FDA that function through this mechanism. nih.gov Another significant mechanism involves the inhibition of tubulin polymerization. mdpi.com By disrupting the formation of microtubules, which are essential components of the cellular cytoskeleton required for cell division, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis (programmed cell death). mdpi.com

Table 2: Antiproliferative Activity of Selected Quinazolinone Derivatives

Derivative Type Mechanism of Action Target Cancer Cell Line(s) Example IC₅₀ Value Reference(s)
3-Methylquinazolinone derivatives EGFR-TK inhibition, G2/M cell cycle arrest A549 (lung), PC-3 (prostate), SMMC-7721 (liver) Not specified mdpi.com
6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines EGFR inhibition MCF-7 (breast) 2.49 µM mdpi.com
2-Thioquinazolin-4(3H)-one conjugates RAF kinase inhibition, G2/M cell cycle arrest A-375 (melanoma) Not specified mdpi.com

Structure Activity Relationship Sar Studies of 3 4 Oxoquinazolin 3 4h Yl Propanenitrile Analogues

Impact of Substitutions on the Quinazolinone Nucleus

The quinazolinone ring system is a cornerstone of many pharmacologically active compounds, and its substitution pattern significantly dictates the molecule's interaction with biological targets. nih.gov SAR studies have consistently shown that positions 2, 6, and 8 are particularly important for modulating the pharmacological profile of quinazolinone derivatives. nih.govresearchgate.net

The electronic properties (electron-donating or electron-withdrawing) and the size (steric bulk) of substituents at key positions on the quinazolinone core can dramatically alter a compound's potency and efficacy.

Position 2: This position is critical for establishing interactions within receptor binding pockets. The electronic nature of the substituent at C-2 can influence the polarity of the adjacent C-4, N-3 double bond. rsc.org For instance, the introduction of a styryl group at this position has been linked to enhanced chemotherapeutic actions. nih.gov

Position 6: Substitutions on the fused benzene (B151609) ring, particularly at position 6, have a profound impact on activity. The introduction of electron-rich groups or halogens at this position has been shown to enhance antibacterial potency. nih.gov In one study on antiallergy agents, compounds bearing an alkylthio group at the 6-position were found to be highly potent. nih.gov Conversely, for a series of potential anti-cancer agents, a nitro group (an electron-withdrawing group) at position 6 was associated with improved potency. nih.gov This highlights that the optimal electronic nature of the substituent is target-dependent.

Position 8: Similar to position 6, this site is a key point for modification. In the development of antiallergy agents, placing substituents such as alkoxy, alkylthio, or isopropyl groups at either the 6- or 8-positions resulted in highly potent compounds. nih.gov The presence of a phenyl ring at the eighth position has also been correlated with improved anti-cancer activity. nih.gov

The following table summarizes the observed effects of various substitutions:

PositionSubstituent TypeExample SubstituentsObserved Impact on Biological Activity
2 Aromatic/VinylStyryl groupEnhanced chemotherapeutic action nih.gov
6 Electron-donatingAlkoxy, AlkylthioHigh antiallergic potency nih.gov
6 HalogenChlorine, BromineIncreased antibacterial potency nih.gov
6 Electron-withdrawingNitro group (NO₂)Improved anti-cancer potency nih.gov
8 Electron-donatingIsopropyl, AlkoxyHigh antiallergic potency nih.gov
8 AromaticPhenyl groupImproved anti-cancer potency nih.gov

Attaching additional ring systems, either aromatic or heterocyclic, to the quinazolinone nucleus is a common strategy to explore new binding interactions and enhance activity.

The incorporation of diverse heterocyclic moieties at the N-3 position is a frequently suggested strategy for augmenting the physicochemical and biological properties of the quinazolinone scaffold. nih.govresearchgate.net For example, a study on anticonvulsant agents found that compounds containing a 5-membered heterocyclic ring system (like oxadiazoles (B1248032) or thiadiazoles) at position 3 were particularly active. nih.gov

Substitutions at the C-2 position are also well-explored. The introduction of various heterocycles such as pyridine, triazole, or phenothiazine (B1677639) at this position can lead to compounds with antibacterial, antifungal, and insecticidal properties. nih.gov Similarly, attaching an indole (B1671886) moiety at C-2 has yielded derivatives with significant antibacterial activity. mdpi.com The combination of an aryl group at C-2 and a heteroaryl moiety at N-3 has been associated with improved anti-inflammatory and analgesic activities. nih.gov

This data is summarized in the table below:

Position of SubstitutionAttached Ring SystemResulting Biological Response
2 IndoleAntibacterial activity mdpi.com
2 Pyridine, TriazoleAntibacterial, Antifungal properties nih.gov
3 Oxadiazole, ThiadiazoleAnticonvulsant activity nih.gov
2 and 3 Aryl (at C-2), Heteroaryl (at N-3)Analgesic, Anti-inflammatory activities nih.gov

Role of the Propanenitrile Side Chain in Modulating Activity

The 3-(propanenitrile) side chain is not merely a linker but an active contributor to the molecule's pharmacodynamic and pharmacokinetic profile. Its length, flexibility, and especially its terminal nitrile group are critical determinants of biological activity.

The nitrile group is a unique and valuable functional group in medicinal chemistry. nih.gov It is not simply an inert placeholder but often acts as a key pharmacophore that engages in specific, high-affinity interactions with a biological target. researchgate.net Its linear geometry and small molecular volume allow it to fit well within constrained binding pockets. nih.gov

The strong dipole moment of the nitrile group enables it to participate in important polar interactions. The nitrogen atom's lone pair of electrons allows it to act as a hydrogen bond acceptor, an interaction frequently observed in X-ray crystal structures of drug-target complexes. nih.gov In some contexts, the nitrile group can serve as a bioisostere for a carbonyl group or a halogen atom, mimicking their electronic and steric properties to maintain or enhance binding. nih.govsioc-journal.cn

Furthermore, the nitrile group is generally metabolically stable and resistant to enzymatic degradation, which can improve a drug candidate's pharmacokinetic profile by preventing rapid metabolism. nih.govnih.gov Introducing a nitrile can also block metabolically vulnerable sites on a molecule, further enhancing its stability. researchgate.netsioc-journal.cn

The three-carbon aliphatic chain serves as a linker, positioning the crucial nitrile group in an optimal orientation for interaction with a target protein. The length and flexibility of this linker are critical parameters that must be fine-tuned for maximal activity.

An optimal linker length allows the terminal functional group (in this case, nitrile) to reach and bind to a specific sub-pocket of the receptor while the quinazolinone core binds to another region. If the linker is too short or too long, this optimal dual-binding arrangement may be impossible to achieve, leading to a loss of affinity.

Conformational flexibility also plays a significant role. While a flexible linker can allow the molecule to adapt to the shape of a binding site, excessive flexibility can be detrimental. A highly flexible molecule has a higher entropic penalty upon binding, which can decrease affinity. In some cases, a more rigid linker that pre-organizes the molecule in its bioactive conformation is superior. For example, in a related series of quinazoline-based antiallergy agents, reducing a double bond in the side chain—thereby increasing its flexibility—led to a substantial loss of activity. nih.gov Similarly, studies in other chemical series have shown that rigidifying a flexible linker with a phenyl ring can be beneficial for receptor affinity. nih.gov This suggests that the specific length and degree of rigidity of the propanenitrile linker are likely optimized for its intended biological target.

Stereochemistry is a fundamental aspect of drug action, as biological systems like receptors and enzymes are chiral. nih.gov While the parent compound 3-(4-oxoquinazolin-3(4H)-yl)propanenitrile is achiral, the introduction of substituents on the propanenitrile side chain could create one or more chiral centers, leading to stereoisomers (enantiomers or diastereomers).

It is well-established that different stereoisomers of a drug can have vastly different biological activities, potencies, and metabolic fates. nih.gov Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or even contribute to undesirable side effects. This stereoselectivity can arise from differences in how the isomers fit into a chiral binding site or from stereoselective uptake and transport mechanisms. nih.gov

The importance of stereochemistry has been demonstrated in related structures. For instance, in a series of (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids, the geometric (Z)-isomer showed a significant loss of activity compared to the (E)-isomer, highlighting the precise spatial arrangement required for action. nih.gov This underscores that if chiral centers were introduced into the this compound scaffold, a thorough evaluation of the individual stereoisomers would be essential for identifying the most active and safe drug candidate.

Analysis of Head Group and Tail Group Contributions to Pharmacological Profile

The structure of this compound can be conceptually divided into two key components for SAR analysis: the quinazolinone core, which serves as the "head group," and the propanenitrile substituent at the N-3 position, which acts as the "tail group." Modifications to either of these groups can lead to significant changes in the pharmacological properties of the molecule.

Head Group (Quinazolinone Core) Modifications:

The quinazolinone ring system offers several positions (e.g., 2, 6, 7, and 8) where substitutions can be made to alter the compound's biological activity. nih.gov

Position 2: The substituent at the 2-position of the quinazolinone ring has been shown to be a critical determinant of activity. The presence of groups such as methyl, amine, or thiol at this position is often considered essential for antimicrobial activities. nih.gov For instance, the incorporation of a substituted aromatic ring at this position has been explored in various studies to enhance different pharmacological effects. nih.gov

Positions 6 and 8: The benzene ring portion of the quinazolinone core, particularly positions 6 and 8, is also a key area for modification. The introduction of halogen atoms, such as iodine, at these positions has been reported to significantly improve antibacterial activity. nih.gov Small electron-withdrawing groups on the benzene ring have also been shown to be favorable for certain biological activities. nih.gov

Position 7: Substitutions at the 7-position with groups like chloro have been investigated in the context of developing quinazolinone-based inhibitors for specific biological targets. nih.gov

The following table summarizes the general impact of substitutions on the quinazolinone head group based on findings from various studies on related analogues.

Position of SubstitutionType of SubstituentGeneral Impact on Pharmacological Profile
2Methyl, Amine, Thiol, Substituted ArylOften essential for antimicrobial and other activities. nih.gov
6Halogens (e.g., Iodine, Chloro), Nitro, Nitrile, AlkynylCan significantly enhance antibacterial and other biological activities. Small electron-withdrawing groups are often favored. nih.govnih.gov
8Halogens (e.g., Iodine)Introduction of halogens can improve antimicrobial properties. nih.gov

Tail Group (N-3 Propanenitrile) Modifications:

The substituent at the N-3 position of the quinazolinone ring plays a pivotal role in defining the pharmacological profile of the molecule. nih.gov While specific SAR studies on a series of analogues with varied alkylnitrile chains are not extensively documented, the nature of the N-3 substituent is known to be crucial.

General N-3 Substitutions: A wide variety of substituents at the N-3 position have been studied, including alkyl, aryl, and heterocyclic moieties. The choice of substituent can influence the compound's potency and selectivity for different biological targets. For example, in some series of quinazolinones, butyl substitution at this position has a significant effect on anticonvulsant activity, while benzyl (B1604629) substitution can also confer strong activity. researchgate.net The addition of different heterocyclic moieties at position 3 has also been suggested to increase activity. nih.gov

Role of the Propanenitrile Group: The propanenitrile tail in this compound is a relatively small and polar group. The nitrile functionality is an electron-withdrawing group and can participate in hydrogen bonding as an acceptor. These electronic and steric properties are expected to influence the molecule's interaction with its biological target. While direct comparative data for the propanenitrile group against other substituents in a single study is limited, the importance of the N-3 position suggests that the length and functionality of this tail are critical for activity.

The table below illustrates the importance of the N-3 substituent based on broader studies of quinazolinone analogues.

N-3 Substituent TypeExample SubstituentsGeneral Impact on Pharmacological Profile
AlkylButylCan have a significant effect on anticonvulsant activity. researchgate.net
Aryl/BenzylPhenyl, BenzylCan confer strong anticonvulsant and other biological activities. nih.govresearchgate.net
Heterocyclic MoietiesVariousAddition of heterocyclic rings can increase overall activity. nih.gov
AlkylnitrilePropanenitrileThe specific contribution requires more direct comparative studies, but its electronic and steric properties are key.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For quinazolinone derivatives, QSAR models have been developed to predict their activity for various therapeutic targets, such as anticancer and antimicrobial agents.

While specific QSAR models for this compound analogues are not extensively published, general findings from QSAR studies on the broader quinazolinone class can provide insights. These studies often employ methodologies like 3D-QSAR, which includes Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

Key Molecular Descriptors:

QSAR models for quinazolinone derivatives have identified several types of molecular descriptors as being important for predicting biological activity:

Steric Descriptors: These relate to the size and shape of the molecule. The steric properties of substituents on both the head and tail groups are crucial for fitting into the binding site of a biological target. Contour maps from 3D-QSAR studies often highlight regions where bulky or smaller groups are preferred. nih.gov

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and dipole moment. The electron-withdrawing or donating nature of substituents on the quinazolinone ring and the N-3 side chain can significantly influence activity. For example, the nitrile group in the tail is strongly electron-withdrawing.

Hydrophobic Descriptors: These relate to the lipophilicity of the molecule, which affects its ability to cross cell membranes and interact with hydrophobic pockets in a receptor.

Application to this compound:

A hypothetical QSAR model for analogues of this compound would likely find that a combination of steric, electronic, and hydrophobic parameters governs their activity. For instance, the model might reveal an optimal size and electronic character for substituents at the 6 and 8 positions of the quinazolinone head group. Similarly, the length and polarity of the N-3 alkylnitrile tail would be critical variables. The development of a robust QSAR model would enable the virtual screening and design of new, more potent analogues. frontiersin.org

The following table summarizes the types of descriptors commonly used in QSAR studies of quinazolinones and their potential relevance to the target compound.

Descriptor TypeDescriptionPotential Relevance to this compound Analogues
Steric Fields (CoMFA/CoMSIA)Relates to the 3D shape and size of the molecule.The size of substituents on the quinazolinone ring and the length of the N-3 chain would be critical.
Electrostatic Fields (CoMFA/CoMSIA)Describes the distribution of positive and negative charges.The polar nitrile group and any charged or polar substituents on the head group would have a significant impact.
Hydrophobic Fields (CoMSIA)Relates to the water-loving or water-hating nature of different parts of the molecule.The overall lipophilicity, influenced by both head and tail group modifications, would affect bioavailability and target interaction.
Hydrogen Bond Donor/Acceptor Fields (CoMSIA)Identifies regions that can donate or accept hydrogen bonds.The quinazolinone carbonyl and the nitrile group are potential hydrogen bond acceptors.

Mechanistic Investigations of 3 4 Oxoquinazolin 3 4h Yl Propanenitrile at the Molecular Level

Identification and Validation of Biological Targets

There is no published research identifying or validating specific biological targets for 3-(4-oxoquinazolin-3(4H)-yl)propanenitrile.

Ligand Binding Domain Interactions (e.g., PqsR LBD)

No studies have been found that investigate the interaction of this compound with the ligand-binding domain (LBD) of any protein, including the Pseudomonas aeruginosa quorum-sensing receptor PqsR.

Modulation of Cellular Signaling Pathways and Gene Expression

No research has been published detailing the effects of this compound on any cellular signaling pathways or its impact on gene expression profiles.

Enzyme Inhibition Kinetics and Mechanism of Action (if applicable)

There are no studies available that have investigated the enzyme inhibition kinetics or elucidated the mechanism of action for this compound against any enzyme.

Computational and Spectroscopic Methodologies in the Research of 3 4 Oxoquinazolin 3 4h Yl Propanenitrile

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(4-oxoquinazolin-3(4H)-yl)propanenitrile, docking studies are instrumental in understanding its potential as a ligand for various protein targets. Research on the broader class of quinazoline (B50416) derivatives frequently employs these techniques to investigate their interactions with enzymes implicated in diseases like cancer and Alzheimer's. nih.govnih.govscispace.com

Molecular docking simulations predict the binding pose of a ligand within the active site of a target protein. For quinazoline derivatives, these studies aim to identify the most energetically favorable conformation and position, revealing "hotspots" of interaction. For instance, in studies targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain, a common target for anticancer agents, the quinazoline core is often predicted to anchor within the ATP-binding site. nih.govresearchgate.net The simulations can model various interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which collectively determine the binding affinity. researchgate.net The analysis of these poses is the first step in rational drug design, allowing researchers to prioritize compounds for synthesis and biological testing. researchgate.net

A critical outcome of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand. researchgate.net These interactions are essential for the stability of the ligand-protein complex. Studies on various quinazoline derivatives have consistently identified crucial residues in the binding pockets of different targets. For example, when targeting the EGFR kinase domain, interactions with residues such as methionine, threonine, and lysine (B10760008) are often highlighted as being vital for binding affinity and inhibitory activity. researchgate.net Similarly, in studies targeting acetylcholinesterase for Alzheimer's disease, docking reveals interactions with residues in the catalytic active site and peripheral anionic site. nih.gov

Below is a table summarizing key amino acid residues identified in docking studies of quinazoline derivatives with various protein targets.

Target ProteinKey Interacting Amino Acid ResiduesType of Interaction
EGFR Kinase Domain Met793, Thr790, Lys745, Cys797Hydrogen Bonding, Hydrophobic
Acetylcholinesterase Tyr334, Trp84, Phe330, Ser200Pi-Pi Stacking, Hydrogen Bonding
Cyclin-Dependent Kinase 2 (CDK2) Leu83, Glu81, Lys33, Asp145Hydrogen Bonding, Hydrophobic

This table is a representative summary from multiple studies on quinazoline derivatives and may not be exhaustive.

Virtual Screening for Novel Ligand Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govfrontiersin.org The quinazoline scaffold, central to this compound, serves as a valuable template in these campaigns.

The process often begins by filtering massive compound databases (such as PubChem or eMolecules) based on physicochemical properties, like Lipinski's rule of five, to select for drug-like candidates. nih.govresearchgate.net These filtered compounds are then computationally docked into the active site of the target protein. The results are ranked based on their predicted binding affinity (docking score), and the top-scoring compounds are selected as "hits" for further investigation. nih.govresearchgate.net This approach has been successfully used to identify novel quinazoline-based inhibitors for targets like EGFR and acetylcholinesterase, demonstrating its power in accelerating the discovery of new therapeutic leads. nih.govnih.gov For example, a virtual screening of 1000 quinazoline derivatives from the PubChem database, followed by docking and filtering, successfully identified seven compounds with superior binding scores against EGFR compared to a control drug. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties and geometric structure of molecules at the atomic level. These methods provide deep insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For quinazolinone derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are performed to optimize the molecular geometry and calculate vibrational frequencies. researchgate.net

These calculations provide crucial information on electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability. A smaller energy gap suggests that the molecule is more reactive and less stable. This information is valuable for predicting how this compound might behave in chemical reactions and biological environments. DFT studies also help in interpreting experimental spectroscopic data, such as FT-IR and Raman spectra, by assigning calculated vibrational frequencies to the observed spectral bands. researchgate.net

Crystallographic Studies for Structural Elucidation of Ligand-Protein Complexes

While computational methods like molecular docking provide valuable predictions, X-ray crystallography offers definitive, high-resolution experimental data on the three-dimensional structure of ligand-protein complexes. nih.gov This technique is the gold standard for validating computational predictions and understanding the precise atomic-level interactions between a ligand and its target.

The process can involve either co-crystallization, where the protein and ligand are crystallized together, or soaking, where the ligand is introduced into a pre-formed crystal of the protein. nih.gov The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density map, which reveals the atomic structure of the complex. This provides unambiguous evidence of the ligand's binding pose, its conformation, and the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. While specific crystallographic data for this compound bound to a protein target is not widely available, this methodology remains a critical goal in the structural investigation of any promising ligand to confirm its mechanism of action. nih.gov

Application of Advanced Spectroscopic Techniques for Structural Confirmation

In the research and synthesis of novel heterocyclic compounds such as this compound, the unambiguous confirmation of the molecular structure is paramount. Advanced spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the connectivity of atoms and the nature of the functional groups present. mdpi.com The synthesis of quinazolinone derivatives typically involves multi-step reactions, and rigorous characterization is required to verify that the target molecule has been formed. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry are routinely employed to establish the structures of these synthesized compounds. mdpi.comresearchgate.net These methods, often used in conjunction with computational studies like Density Functional Theory (DFT), provide a comprehensive understanding of the molecule's geometry and electronic properties. nih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful techniques for the structural elucidation of organic molecules, including quinazolinone derivatives. ubd.edu.bn It provides precise information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), allowing researchers to map the atomic framework of a compound like this compound.

In the context of quinazolinone research, ¹H NMR spectra are used to identify the signals corresponding to the protons in the aromatic quinazolinone ring system and those in the aliphatic propanenitrile side chain. The chemical shifts, integration values, and splitting patterns of these signals reveal the electronic environment and connectivity of the protons. For instance, the disappearance of a signal for an N-H proton and the appearance of new signals for the methylene (B1212753) (-CH₂-) groups of the propanenitrile chain would confirm the successful N-alkylation of the quinazolinone core. nih.gov

Similarly, ¹³C NMR spectroscopy provides data on the carbon skeleton of the molecule. nih.gov It is used to detect characteristic signals for the carbonyl carbon (C=O) and the imine carbon (C=N) within the quinazolinone ring, as well as the unique signal for the nitrile carbon (C≡N). nih.gov For more complex structures or to resolve ambiguities in one-dimensional spectra, researchers often employ two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). mdpi.comresearchgate.net These advanced methods help establish correlations between neighboring protons (COSY) or between protons and their directly attached carbons (HSQC), providing definitive structural confirmation. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that chemical bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. The resulting IR spectrum displays absorption bands that act as fingerprints for the functional groups within the compound. sifisheriessciences.com

For this compound, IR spectroscopy is crucial for confirming the presence of its key structural features. The analysis of its IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

Carbonyl (C=O) group: The quinazolinone ring contains a lactam functional group, which gives rise to a strong and distinct C=O stretching vibration. In related quinazolin-4(3H)-one derivatives, this absorption band typically appears in the region of 1670 cm⁻¹. mdpi.com

Nitrile (C≡N) group: The propanenitrile side chain is characterized by the carbon-nitrogen triple bond. The C≡N stretching vibration produces a sharp and intense absorption peak in a relatively uncongested region of the spectrum, generally around 2200-2260 cm⁻¹. libretexts.orgspectroscopyonline.com The presence of this peak is a clear indicator of the nitrile functional group. spectroscopyonline.com

Aromatic Ring: The benzene (B151609) portion of the quinazolinone structure would be identified by C=C stretching vibrations within the aromatic ring (typically appearing in the 1450-1600 cm⁻¹ region) and C-H stretching vibrations from the bonds on the aromatic ring (usually above 3000 cm⁻¹).

The combined information from these characteristic bands allows researchers to quickly verify the successful incorporation of the essential functional groups into the final molecular structure. mdpi.com

Future Perspectives and Research Trajectories for 3 4 Oxoquinazolin 3 4h Yl Propanenitrile

Rational Design and Synthesis of Advanced Quinazolinone-Nitrile Architectures

The future of 3-(4-oxoquinazolin-3(4H)-yl)propanenitrile in drug discovery hinges on the rational design and synthesis of next-generation analogs with enhanced potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are fundamental to this endeavor, revealing that substitutions at various positions of the quinazolinone ring can significantly influence biological activity. mdpi.com

Future synthetic strategies will likely focus on:

Modification of the Quinazolinone Core: Introduction of diverse substituents on the benzene (B151609) ring of the quinazolinone nucleus can modulate the electronic and steric properties of the molecule, potentially leading to improved target engagement.

Bioisosteric Replacement of the Nitrile Group: The nitrile functionality can be replaced with other chemical groups that mimic its size, shape, and electronic properties but may offer advantages in terms of metabolic stability or target interaction.

Exploration of Diverse Linkers: Varying the length and composition of the linker connecting the nitrile group to the quinazolinone core can influence the molecule's flexibility and orientation within a biological target's binding site.

These synthetic endeavors will be guided by computational modeling and in-silico screening to predict the binding affinities and pharmacokinetic properties of novel analogs, thereby prioritizing the synthesis of the most promising candidates. researchgate.net

Exploration of Novel Biological Targets and Therapeutic Applications

While quinazolinone derivatives have been extensively investigated for their anticancer, antimicrobial, and anti-inflammatory properties, the specific biological targets of this compound remain largely unexplored. nih.govnih.gov A key future direction will be the identification and validation of novel molecular targets for this compound and its analogs.

Potential therapeutic areas for exploration include:

Oncology: Given the established anticancer activity of many quinazolinones, investigating the effect of this compound on various cancer cell lines and identifying its specific molecular targets within cancer-related pathways is a high priority. nih.gov

Neurodegenerative Diseases: The ability of some quinazolinones to penetrate the blood-brain barrier makes them attractive candidates for targeting central nervous system disorders. mdpi.com

Infectious Diseases: The quinazolinone scaffold has shown promise in the development of new antibacterial and antiviral agents. nih.gov

Phenotypic screening and target deconvolution techniques will be instrumental in uncovering new biological activities and the corresponding molecular targets of these quinazolinone-nitrile architectures.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully elucidate the mechanism of action of this compound and its analogs, a systems-level understanding of their cellular effects is required. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, will provide a comprehensive view of the molecular perturbations induced by these compounds.

This integrated approach will enable researchers to:

Identify the signaling pathways and cellular processes modulated by the compound.

Discover novel biomarkers to predict treatment response.

Unravel potential mechanisms of drug resistance.

By correlating molecular changes with phenotypic outcomes, multi-omics studies will provide invaluable insights into the compound's mode of action, guiding further lead optimization and clinical development.

Development of High-Throughput Screening Assays for Analogues

The discovery of novel and potent analogs of this compound will be accelerated by the development of robust and efficient high-throughput screening (HTS) assays. nih.govdovepress.com These assays will enable the rapid evaluation of large libraries of synthesized compounds against specific biological targets or in cell-based phenotypic screens.

Key considerations for HTS assay development include:

Target-Based Assays: For known molecular targets, biochemical or biophysical assays can be developed to measure the direct interaction of compounds with the target protein.

Cell-Based Assays: Phenotypic screens using relevant cell lines can identify compounds that modulate a specific cellular function or pathway.

Assay Miniaturization and Automation: Miniaturizing assays into 384- or 1536-well formats and utilizing robotic automation will increase throughput and reduce costs. dovepress.com

The data generated from HTS campaigns will provide crucial information for establishing SAR and guiding the iterative process of drug design and synthesis.

Strategies for Lead Optimization and Preclinical Candidate Identification

Once promising lead compounds have been identified, a rigorous lead optimization process is necessary to refine their pharmacological and pharmacokinetic properties. nih.govcreative-biostructure.com This multiparametric optimization aims to enhance potency, selectivity, metabolic stability, and oral bioavailability while minimizing off-target effects and toxicity.

The lead optimization phase will involve:

Iterative Medicinal Chemistry: The synthesis and testing of closely related analogs to fine-tune the molecule's properties.

In Vitro ADME Profiling: A suite of assays to assess the absorption, distribution, metabolism, and excretion properties of the compounds.

In Vivo Pharmacokinetic Studies: Evaluation of the compounds' behavior in animal models to determine their bioavailability and half-life.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.